

An In-Depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-bromo-6-methylquinolin-2(1h)-one

Cat. No.: B3322165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **8-bromo-6-methylquinolin-2(1H)-one**. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

8-bromo-6-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic system. The presence of the bromine atom and the methyl group at specific positions on the quinoline ring is expected to influence its chemical reactivity and biological activity.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
CAS Number	142219-59-8	

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of **8-bromo-6-methylquinolin-2(1H)-one** is not readily available in the public domain, the synthesis of structurally related quinolinone derivatives often involves cyclization reactions. For instance, the synthesis of 8-bromoquinolin-2(1H)-one has been achieved through the reaction of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide with aluminum trichloride in chlorobenzene.^[2] The synthesis of various bromo-substituted quinolines has also been described in patent literature, often starting from bromoaniline precursors.^[3]

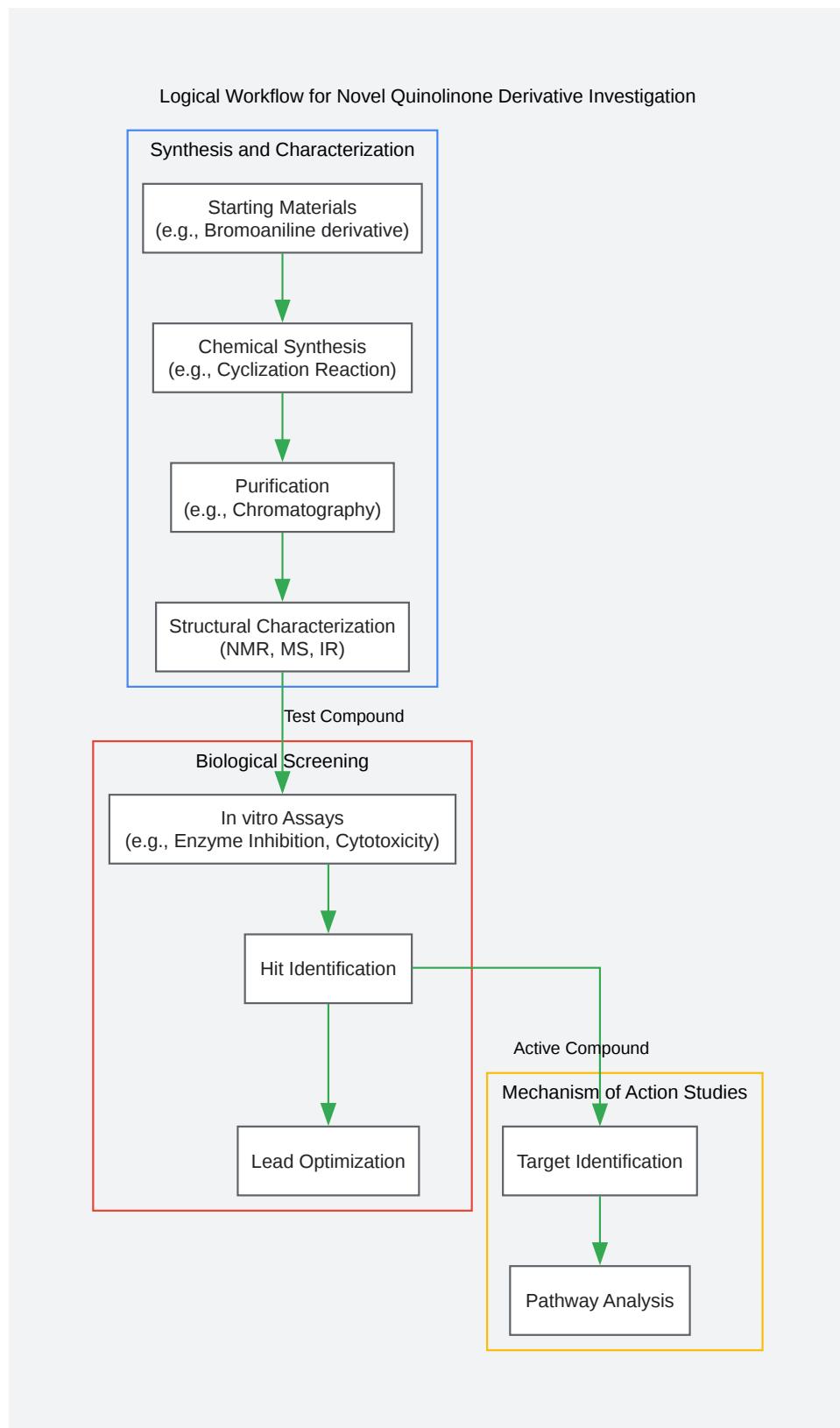
Spectroscopic data for **8-bromo-6-methylquinolin-2(1H)-one** is not widely published. However, analysis of related compounds provides an expected profile. For example, the ¹H NMR spectrum of 8-bromo-2-methylquinoline shows characteristic signals for the methyl group and aromatic protons.^[4] It is anticipated that the ¹H NMR spectrum of **8-bromo-6-methylquinolin-2(1H)-one** would display distinct peaks corresponding to the methyl protons, the protons on the quinolinone ring system, and the NH proton. Infrared (IR) spectroscopy would likely show characteristic absorption bands for the C=O (amide) and N-H functional groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Biological Activity and Therapeutic Applications

The biological activity of **8-bromo-6-methylquinolin-2(1H)-one** has not been extensively characterized in publicly available literature. However, the quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.

Derivatives of quinolinone have been investigated for their potential as:

- Antitrypanosomal agents: A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound exhibited potent activity against *Trypanosoma brucei* and *Trypanosoma cruzi*.^[5]
- Anticancer agents: Various 8-hydroxyquinoline derivatives have shown promise as anticancer agents.^[6]


- Enzyme inhibitors: The quinoline structure can interact with the active sites of enzymes.[1]
- DNA intercalators: The planar aromatic ring system of quinolines suggests a potential mechanism of action involving intercalation into DNA.[1]

The specific substitution pattern of a bromine atom at the 8-position and a methyl group at the 6-position on the quinolin-2(1H)-one core of the target molecule will uniquely influence its physicochemical properties and its interactions with biological targets. Further research is required to elucidate the specific biological activities and potential therapeutic applications of **8-bromo-6-methylquinolin-2(1H)-one**.

Experimental Workflows and Signaling Pathways

Due to the limited specific research on **8-bromo-6-methylquinolin-2(1H)-one**, no established experimental workflows or signaling pathways involving this particular compound can be definitively diagrammed. However, a general workflow for the synthesis and evaluation of novel quinolinone derivatives can be conceptualized.

Below is a logical workflow for the investigation of a novel quinolinone derivative, such as **8-bromo-6-methylquinolin-2(1H)-one**, in a drug discovery context.

[Click to download full resolution via product page](#)

Workflow for Novel Quinolinone Investigation

This diagram illustrates a rational progression from the synthesis and purification of a target compound to its biological evaluation and subsequent mechanistic studies. The process begins with the chemical synthesis from appropriate starting materials, followed by rigorous purification and structural confirmation. The pure compound is then subjected to a battery of in vitro biological assays to identify any activity. Positive "hits" would then undergo lead optimization to improve their properties, and further studies would be conducted to identify their molecular target and the signaling pathways they modulate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-6-methylquinoline | 84839-95-2 | Benchchem [benchchem.com]
- 2. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. CN104592109A - Method for preparing 8-bromoquinoline derivative - Google Patents [patents.google.com]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3322165#8-bromo-6-methylquinolin-2-1h-one-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com